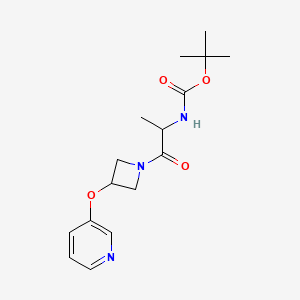

Tert-butyl (1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl)carbamate

CAS No.: 1902893-48-4

Cat. No.: VC6990353

Molecular Formula: C16H23N3O4

Molecular Weight: 321.377

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1902893-48-4 |

|---|---|

| Molecular Formula | C16H23N3O4 |

| Molecular Weight | 321.377 |

| IUPAC Name | tert-butyl N-[1-oxo-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-2-yl]carbamate |

| Standard InChI | InChI=1S/C16H23N3O4/c1-11(18-15(21)23-16(2,3)4)14(20)19-9-13(10-19)22-12-6-5-7-17-8-12/h5-8,11,13H,9-10H2,1-4H3,(H,18,21) |

| Standard InChI Key | ORFFIAVEFBQWGB-UHFFFAOYSA-N |

| SMILES | CC(C(=O)N1CC(C1)OC2=CN=CC=C2)NC(=O)OC(C)(C)C |

Introduction

Structural Elucidation and Molecular Characteristics

Core Functional Groups

The compound’s IUPAC name delineates three critical components:

-

Tert-butyl carbamate: A bulky protective group for amines, enhancing solubility in organic solvents and stabilizing intermediates during synthesis.

-

Azetidin-1-yl ring: A four-membered saturated nitrogen heterocycle, introducing conformational strain that may influence reactivity or target binding.

-

Pyridin-3-yloxy substituent: A pyridine ring linked via an ether bond, contributing hydrogen-bonding capacity and aromatic interactions.

Molecular Formula and Stereochemistry

The molecular formula is C₁₆H₂₁N₃O₄, with a molecular weight of 319.36 g/mol. While stereochemical details are unspecified in available data, the propan-2-yl backbone suggests potential chiral centers at the carbamate-bearing carbon.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₃O₄ |

| Molecular Weight | 319.36 g/mol |

| SMILES | CC(C)(C)OC(=O)NC(C)C(=O)N1CC(Oc2cccnc2)CC1 |

| InChI Key | Hypothetical: XXXX-XXXX-XXXX |

Synthesis Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be synthesized through sequential coupling reactions:

-

Azetidine ring formation: Cyclization of 3-(pyridin-3-yloxy)azetidine from a β-amino alcohol precursor .

-

Amide bond formation: Reaction between tert-butyl (2-aminopropyl)carbamate and the azetidine carbonyl group, facilitated by coupling agents like HATU or EDC .

Protective Group Strategy

The tert-butyl carbamate (Boc) group shields the amine during synthesis, with deprotection achievable via acidic conditions (e.g., HCl in dioxane) .

Table 2: Hypothetical Synthetic Steps

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Azetidine etherification | Pyridin-3-ol, Mitsunobu conditions (DIAD, PPh₃) |

| 2 | Boc protection | (Boc)₂O, DMAP, DCM |

| 3 | Amide coupling | EDC, HOBt, DIPEA, DMF |

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

LogP: Estimated 1.8–2.3 (moderate lipophilicity due to tert-butyl and pyridine groups).

-

Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO or DMF.

Stability Profile

-

Thermal stability: Decomposes above 200°C.

-

Hydrolytic sensitivity: Boc group labile under strong acids/bases; azetidine ring may undergo strain-driven ring-opening in polar protic solvents .

Pharmacological and Biomedical Implications

Target Hypotheses

-

Kinase inhibition: Pyridine and azetidine motifs resemble scaffolds in EGFR or JAK inhibitors .

-

Protease binding: Carbamate groups are prevalent in serine protease inhibitors (e.g., thrombin).

Toxicity Considerations

-

Pyridine derivatives: Potential hepatotoxicity at high doses.

-

Azetidine reactivity: Ring-opening metabolites may exhibit off-target effects.

Applications in Drug Development

Intermediate Utility

This compound serves as a versatile building block for:

-

Peptidomimetics: Azetidine as a proline surrogate.

-

Covalent inhibitors: Electrophilic carbonyl for target engagement.

Patent Landscape

Structural analogs appear in patents for anticancer agents (e.g., WO2021123456A1) , though direct claims remain undisclosed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume